Diallyl sulfone Diallyl sulfone
Brand Name: Vulcanchem
CAS No.: 16841-48-8
VCID: VC21026090
InChI: InChI=1S/C6H10O2S/c1-3-5-9(7,8)6-4-2/h3-4H,1-2,5-6H2
SMILES: C=CCS(=O)(=O)CC=C
Molecular Formula: C6H10O2S
Molecular Weight: 146.21 g/mol

Diallyl sulfone

CAS No.: 16841-48-8

Cat. No.: VC21026090

Molecular Formula: C6H10O2S

Molecular Weight: 146.21 g/mol

* For research use only. Not for human or veterinary use.

Diallyl sulfone - 16841-48-8

Specification

CAS No. 16841-48-8
Molecular Formula C6H10O2S
Molecular Weight 146.21 g/mol
IUPAC Name 3-prop-2-enylsulfonylprop-1-ene
Standard InChI InChI=1S/C6H10O2S/c1-3-5-9(7,8)6-4-2/h3-4H,1-2,5-6H2
Standard InChI Key NZEDMAWEJPYWCD-UHFFFAOYSA-N
SMILES C=CCS(=O)(=O)CC=C
Canonical SMILES C=CCS(=O)(=O)CC=C

Introduction

Chemical Properties and Structure

Diallyl sulfone possesses distinct chemical properties that contribute to its biological activities:

PropertyDescription
Molecular FormulaC₆H₁₀O₂S
Molecular Weight146.21 g/mol
CAS Number16841-48-8
SynonymsAllyl sulfone, DIALLYLSULFONE, 1-Propene, 3,3'-sulfonylbis-
Physical StateLiquid at room temperature
StructureContains a central sulfone group (SO₂) with two allyl groups

The molecular structure of diallyl sulfone consists of a central sulfone group (SO₂) with two allyl groups attached to the sulfur atom. This structure provides the compound with specific chemical characteristics that enable its biological activities, particularly its interaction with cytochrome P450 enzymes . The presence of two oxygen atoms bonded to sulfur distinguishes it from its precursors (diallyl sulfide and diallyl sulfoxide) and significantly alters its biochemical properties.

Synthesis and Metabolism

Chemical Synthesis

In laboratory settings, diallyl sulfone can be synthesized through the controlled oxidation of diallyl sulfide. A common approach involves the use of hydrogen peroxide as an oxidizing agent in the presence of catalysts such as niobium carbide. The reaction typically proceeds under mild conditions, yielding diallyl sulfone with high efficiency. Industrial production methods also employ similar oxidation processes, often utilizing recyclable catalysts and environmentally benign oxidizing agents to ensure sustainability and cost-effectiveness.

Biological Activities

Inhibition of Cytochrome P450 2E1

One of the most significant biological activities of diallyl sulfone is its potent and selective inhibition of cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolism of various xenobiotics including alcohol, acetaminophen, and certain carcinogens . Research has demonstrated that diallyl sulfone acts as a mechanism-based inhibitor (suicide inhibitor) of CYP2E1, effectively inactivating the enzyme irreversibly .

The inhibition occurs when diallyl sulfone binds to the heme group within the active site of CYP2E1, forming a covalent bond that permanently disables the enzyme's catalytic function. This inhibitory action has an IC₅₀ value of approximately 0.11 mmol/L, indicating high potency . This mechanism underlies many of the protective effects observed with diallyl sulfone administration, particularly against xenobiotic-induced toxicities.

Hepatoprotective Effects

Diallyl sulfone demonstrates significant hepatoprotective properties, primarily through its inhibition of CYP2E1. Several studies have shown that administration of diallyl sulfone prior to or shortly after exposure to hepatotoxic compounds significantly reduces liver injury . This protective effect has been particularly well-documented with acetaminophen (APAP) toxicity.

When administered at doses of 50 mg/kg prior to or shortly after acetaminophen treatment, diallyl sulfone significantly protected against liver injury in Fisher 344 rats . The compound achieves this protection by inhibiting CYP2E1-mediated bioactivation of acetaminophen to its toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), which is responsible for hepatocellular damage. In vitro studies using CYP2E1-transfected cells have confirmed these protective effects against acetaminophen cytotoxicity .

Similar hepatoprotective effects have been observed against other CYP2E1 substrates, including carbon tetrachloride and N-nitrosodimethylamine, suggesting a broad spectrum of protection against various hepatotoxic agents .

Cancer TypeCell LineObserved Effects
Breast CancerMCF-7Apoptosis induction
Gastric CancerAGSGrowth inhibition
Colorectal CancerHCT116Cell cycle arrest

These effects are mediated through multiple mechanisms, including induction of apoptosis through reactive oxygen species (ROS) generation, inhibition of cell proliferation via cell cycle arrest, and modulation of signaling pathways associated with tumor growth and metastasis.

Cardioprotective Effects

Recent studies have highlighted the cardioprotective effects of diallyl sulfone, particularly in models of dilated cardiomyopathy (DCM) . The compound has been shown to mitigate oxidative stress and apoptosis, thereby protecting cardiac function.

In a study using R141W transgenic mice that developed typical DCM phenotypes, treatment with diallyl sulfone for 6 weeks significantly improved cardiac function and morphology . The improvements included:

  • Reduced chamber dilation

  • Prevention of wall thinning

  • Decreased fibrosis

  • Improved myofibril organization

  • Enhanced ventricular blood ejection

The cardioprotective mechanism appears to involve inhibition of both oxidative stress and mitochondria-dependent apoptosis pathways . Notably, diallyl sulfone showed advantages in improving chamber dilation and dysfunction compared to enalaprilat, an angiotensin-converting enzyme inhibitor commonly used in clinical treatment of DCM and heart failure. Furthermore, these improvements occurred earlier in diallyl sulfone-treated mice compared to those receiving enalaprilat .

Antimicrobial Activity

Diallyl sulfone exhibits significant antimicrobial activity, particularly against certain pathogenic bacteria. Studies have demonstrated its effectiveness against periodontopathogenic bacteria such as Aggregatibacter actinomycetemcomitans, the key etiologic agent of localized aggressive periodontitis .

In vitro testing revealed that diallyl sulfone significantly inhibited the growth of A. actinomycetemcomitans (greater than 3 log reduction; P<0.01) compared to control cells . When tested against A. actinomycetemcomitans biofilms, diallyl sulfone showed a significant reduction in biofilm cell numbers, as evidenced by both confocal microscopy and culture studies. Scanning electron microscopy (SEM) analysis of diallyl sulfone-treated A. actinomycetemcomitans biofilms revealed alterations of colony architecture indicating severe stress .

The antimicrobial mechanism appears to involve inhibition of glutathione S-transferase (GST) activity in bacterial cells. Interestingly, when human oral epithelial cells (OBA9) were exposed to diallyl sulfone at similar concentrations, no significant differences in GST activity were observed, suggesting a selective toxicity toward bacterial cells .

Metabolic Fate and Glutathione Conjugation

The metabolism of diallyl sulfone in biological systems involves complex interactions with cellular components, particularly glutathione (GSH). Research has identified multiple glutathione conjugates formed during the metabolism of diallyl sulfide and its metabolites, including diallyl sulfone .

Using ionspray LC-MS/MS techniques, researchers have identified at least ten GSH conjugates in bile collected from rats dosed with diallyl sulfide. These include:

  • S-[3-(S'-allyl-S'-oxomercapto)-2-hydroxypropyl]glutathione (diastereomers)

  • S-[3-(S'-allyl-S'-dioxomercapto)-2-hydroxypropyl]glutathione

The formation of these glutathione conjugates suggests that diallyl sulfone or its metabolic intermediates can form reactive species capable of binding to cellular nucleophiles . This reactivity may contribute to both the beneficial effects (such as enzyme inhibition) and potential toxicities associated with diallyl sulfone.

Therapeutic Applications and Future Perspectives

The unique biological properties of diallyl sulfone suggest several potential therapeutic applications:

  • Hepatoprotective agent: Diallyl sulfone could be developed as a protective agent against drug-induced liver injury, particularly for medications metabolized by CYP2E1 .

  • Cancer chemoprevention: The ability of diallyl sulfone to inhibit the activation of procarcinogens and directly affect cancer cell proliferation suggests potential applications in cancer prevention strategies .

  • Cardiovascular therapy: The cardioprotective effects observed in dilated cardiomyopathy models indicate potential applications in the treatment of heart diseases, especially those associated with CYP2E1 upregulation .

  • Antimicrobial agent: The selective antimicrobial activity against periodontopathogens suggests potential applications in oral health products for the prevention and treatment of periodontal diseases .

Despite these promising applications, several challenges remain. Diallyl sulfone, like other garlic-derived compounds, can cause allergic reactions and toxicity at high concentrations . Additionally, its rapid metabolism and potential for off-target effects necessitate further research to optimize its therapeutic potential.

Future research directions should focus on:

  • Development of diallyl sulfone analogs with improved selectivity, reduced toxicity, and enhanced pharmacokinetic properties

  • Detailed investigation of structure-activity relationships to identify the critical structural features responsible for biological activities

  • Clinical studies to evaluate the safety and efficacy of diallyl sulfone in human populations

  • Exploration of potential synergistic effects when combined with existing therapeutic agents

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